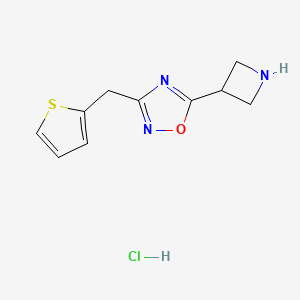
5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride
Descripción general
Descripción
5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride (5-ATOXH) is a synthetic organic compound that has been studied for its potential applications in scientific research and laboratory experiments. 5-ATOXH is a derivative of the 5-azetidinone group, a class of compounds that are of interest due to their ability to interact with certain enzymes and proteins, leading to various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Cardiovascular Activity
Research into the cardiovascular effects of compounds incorporating oxadiazole and azetidinone moieties has highlighted their potential in modifying blood pressure, heart rate, and responses to carotid occlusion and pressor tests, suggesting a peripheral site of action for these compounds (Singh, Aggarwal, & Singh, 2014).
Broad Spectrum of Bioactivities
Oxadiazole derivatives are noted for their binding efficacy with various enzymes and receptors due to their structural features, which facilitate numerous weak interactions. This allows them to exhibit a wide array of bioactivities, including anticancer, antifungal, antibacterial, and antiviral effects, among others (Verma et al., 2019). Such properties suggest that "5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride" could potentially share similar multifaceted applications in medicinal chemistry.
Anticancer and Antiviral Activities
The anticancer and antiviral potentials of 1,3,4-oxadiazole compounds have been a focal point of interest. Their mechanisms of action include inhibiting various enzymes and growth factors, which can be beneficial for the development of new therapeutic agents targeting cancer and viral infections (Devi et al., 2022).
Mental Disorders
Oxadiazoles have shown promise in the treatment of psychological disorders, with their derivatives being effective against conditions such as parkinsonism, Alzheimer's, schizophrenia, and epilepsy. This suggests a potential research avenue for "5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride" in the realm of neuropsychiatric treatment (Saxena et al., 2022).
Antimicrobial Properties
The antimicrobial efficacy of 1,3,4-oxadiazole derivatives, which surpasses that of known antibiotics in some cases, highlights their potential as promising candidates for new antimicrobial drugs. This aspect is particularly relevant in the face of increasing antimicrobial resistance (Glomb & Świątek, 2021).
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS.ClH/c1-2-8(15-3-1)4-9-12-10(14-13-9)7-5-11-6-7;/h1-3,7,11H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIONBAHUTGEDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)CC3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





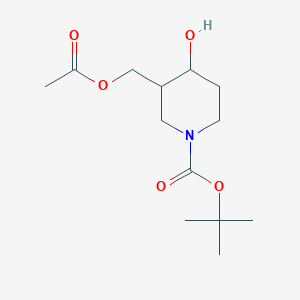


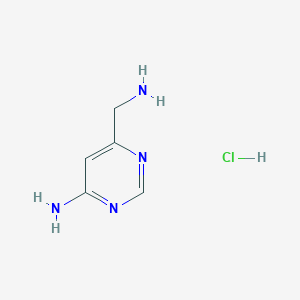
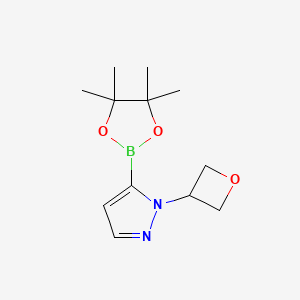

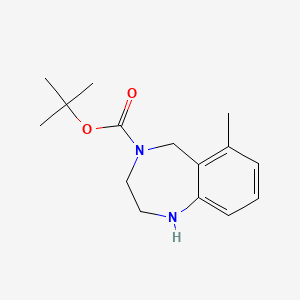
![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)
![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)


![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)